![molecular formula C23H28N4O2 B5623924 2-(pyridin-4-ylmethyl)-9-(3-pyridin-4-ylpropanoyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5623924.png)
2-(pyridin-4-ylmethyl)-9-(3-pyridin-4-ylpropanoyl)-2,9-diazaspiro[5.5]undecan-3-one
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Overview
Description
Synthesis Analysis
The synthesis of 3,9-diazaspiro[5.5]undecane derivatives, which are structurally related to the compound , can be achieved through intramolecular spirocyclization of 4-substituted pyridines. This process involves in situ activation of the pyridine ring with ethyl chloroformate followed by intramolecular addition of an attached β-dicarbonyl nucleophile, facilitated by Ti(O i Pr)4 (Parameswarappa & Pigge, 2011).
Molecular Structure Analysis
The crystal structure of related compounds, such as 3,9-di(1H-pyrrol-2-yl)-2,4,8,10-tetraazaspiro[5.5]undecane, reveals a complex architecture involving one-dimensional supramolecular chains that further assemble into two-dimensional networks via intermolecular hydrogen bonds. This structural arrangement underscores the potential for diverse molecular interactions and the formation of complex supramolecular assemblies (Zhu, 2011).
Chemical Reactions and Properties
The chemical reactivity and properties of diazaspiro[5.5]undecane derivatives are influenced by their unique spirocyclic structure. For instance, the presence of substituents on the spirolactam ring can significantly affect the compound's activity and reactivity, as seen in studies of antihypertensive agents among 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecane derivatives (Clark et al., 1983).
Physical Properties Analysis
The synthesis and characterization of diazaspiro[5.5]undecane derivatives often involve the elucidation of their physical properties, including melting points, solubility, and crystallinity. These properties are critical for understanding the compound's behavior in various solvents and conditions, which is essential for its application in chemical synthesis and pharmaceutical development.
Chemical Properties Analysis
The chemical properties of 2-(Pyridin-4-ylmethyl)-9-(3-pyridin-4-ylpropanoyl)-2,9-diazaspiro[5.5]undecan-3-one, such as reactivity, stability, and interaction with other molecules, can be inferred from the behavior of similar compounds. For example, the modification of the 9-position on the spirolactam ring can lead to significant changes in the compound's pharmacological profile, demonstrating the importance of chemical substituents and modifications in the development of bioactive molecules (Clark et al., 1983).
properties
IUPAC Name |
2-(pyridin-4-ylmethyl)-9-(3-pyridin-4-ylpropanoyl)-2,9-diazaspiro[5.5]undecan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O2/c28-21(2-1-19-4-11-24-12-5-19)26-15-9-23(10-16-26)8-3-22(29)27(18-23)17-20-6-13-25-14-7-20/h4-7,11-14H,1-3,8-10,15-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QULUBZAYYWSMPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(CC2)C(=O)CCC3=CC=NC=C3)CN(C1=O)CC4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-4-ylmethyl)-9-(3-pyridin-4-ylpropanoyl)-2,9-diazaspiro[5.5]undecan-3-one |
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